

Technical Guide: Cyclopropyl Phenyl Sulfide – Characterization & Reactivity Benchmarks

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Compound of Interest

Compound Name: Cyclopropyl phenyl sulfide

CAS No.: 14633-54-6

Cat. No.: B1585027

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Executive Summary

Cyclopropyl phenyl sulfide (CPPS) is a critical organosulfur building block, serving as a "masked" cyclopropyl anion and a kinetic probe for radical clocks. However, commercial batches frequently exhibit variable purity due to the difficulty of separating the product from acyclic allyl sulfide isomers formed during synthesis.

This guide provides an objective cross-reference of experimental data against established literature values. It differentiates CPPS from its oxidized analogs (sulfoxides/sulfones) and details the "Gold Standard" synthesis route to ensure high-fidelity downstream application in medicinal chemistry.

Structural Validation: The "Fingerprint" Match

When sourcing or synthesizing CPPS (CAS: 14633-54-6), reliance on boiling point alone is insufficient due to the proximity of isomeric impurities. The following table synthesizes data from Trost, Cohen, and standard spectral databases to create a pass/fail quality gate.

Table 1: Literature vs. Experimental Specifications

Metric	Literature Value (Gold Standard)	Tolerance Range	Diagnostic Note
Appearance	Colorless to pale yellow liquid	Clear, no turbidity	Darkening indicates oxidation or polymerization.
Boiling Point	62–63 °C @ 1 mmHg	± 2 °C	Higher pressures (e.g., 12 mmHg) shift BP to ~106 °C.
Refractive Index	1.581	1.579 – 1.583	Significant deviation suggests allyl sulfide contamination.
Density	1.045 g/mL @ 25 °C	1.04 – 1.05	-
H NMR ()	Cyclopropyl: 0.6–1.1 ppm (4H, m) Methine: 2.1–2.2 ppm (1H, m) Phenyl: 7.1–7.4 ppm (5H, m)	± 0.05 ppm	Critical: Absence of olefinic protons (5.0–6.0 ppm) confirms no ring opening.

Visualization: Validation Logic Flow

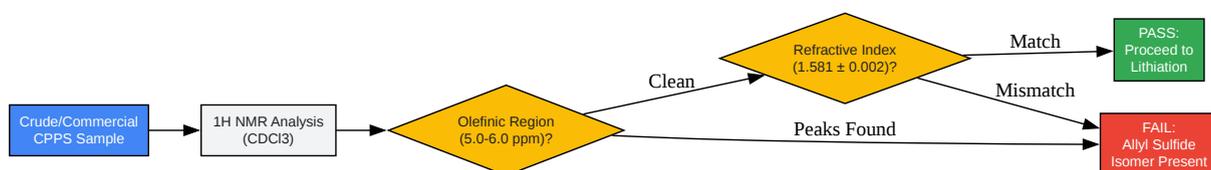


Figure 1: Quality Control Decision Tree for CPPS Validation

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Synthesis & Yield Comparison

The method of preparation dictates the impurity profile. Direct nucleophilic substitution on cyclopropyl bromide is notoriously sluggish and low-yielding. The industry-preferred route utilizes an intramolecular cyclization.

Table 2: Synthetic Route Efficiency

Route	Precursors	Typical Yield	Pros	Cons
A: Direct Substitution	PhSNa + Cyclopropyl Bromide	< 30%	Simple reagents	Extremely slow; prone to elimination side- products.
B: Intramolecular Cyclization (Recommended)	3-chloropropyl phenyl sulfide + Base (NaNH or LiNH)	75–85%	High purity; scalable	Requires liquid ammonia or strong amide bases.
C: Carbene Insertion	Vinyl Phenyl Sulfide + CH I /Zn-Cu	60–70%	Avoids strong base	Difficult purification of zinc salts; variable reproducibility.

Visualization: The "Gold Standard" Pathway (Route B)

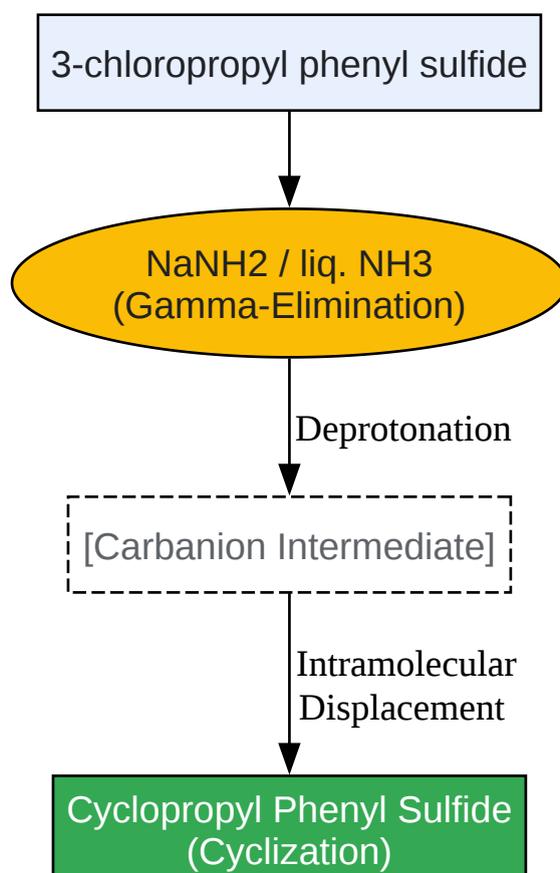


Figure 2: Mechanism of the Preferred Synthesis Route (Cohen/Trost Method)

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Functional Performance: CPPS vs. Alternatives

In drug development, CPPS is often compared to its oxidized derivatives (sulfoxides/sulfones) for its ability to generate cyclopropyl anions.

Comparative Analysis: Lithiation Potential

- **Cyclopropyl Phenyl Sulfide (CPPS):**
 - Acidity: Low (> 40). Direct deprotonation is difficult and often leads to ring opening.
 - Activation Method: Reductive Lithiation. The most effective method involves synthesizing the thioacetal (1,1-bis(phenylthio)cyclopropane) and treating it with Lithium Naphthalenide

or LiDBB to generate the

-lithio sulfide.

- Advantage:[1][2][3] The resulting anion is highly nucleophilic and retains configuration at low temperatures.
- Cyclopropyl Phenyl Sulfoxide:
 - Acidity: Higher ($pK_a \sim 35$).
 - Activation Method: Direct Deprotonation (LDA).
 - Disadvantage: Introduces a chiral center at sulfur, creating diastereomeric mixtures upon reaction.
- Cyclopropyl Phenyl Sulfone:
 - Acidity: High ($pK_a \sim 31$).
 - Activation Method: Direct Deprotonation (n-BuLi).
 - Disadvantage: The sulfone group is bulky and difficult to remove (desulfonylation) compared to the reductive desulfurization of sulfides.

Experimental Protocol: Synthesis of CPPS (Route B)

Note: This protocol is adapted from the methodologies of Trost and Cohen, optimized for reproducibility.

Safety Warning: This procedure involves liquid ammonia and sodium amide. Work in a high-efficiency fume hood.

- Reagent Preparation:

- Condense Ammonia (300 mL) into a 3-neck flask at -78 °C equipped with a dry ice condenser.
- Add a catalytic amount of Fe(NO₃)₃·9H₂O.
- Slowly add Sodium metal (0.11 mol) in small pieces. Stir until the blue color fades to gray, indicating formation of NaNH₂.
- Reaction:
 - Add 3-chloropropyl phenyl sulfide (0.10 mol) dropwise over 20 minutes.
 - Allow the mixture to stir at reflux (ammonia boiling point, -33 °C) for 3 hours.
- Quench & Workup:
 - Add solid NH₄Cl to quench the reaction.
 - Allow ammonia to evaporate overnight under a stream of nitrogen.
 - Partition the residue between Water (100 mL) and Ether (100 mL).
 - Extract aqueous layer with Ether (2 x 50 mL).
 - Wash combined organics with Brine, dry over MgSO₄, and concentrate.
- Purification:
 - Distill the crude oil under reduced pressure.

- Target Fraction: Collect at 62–64 °C / 1 mmHg.

References

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